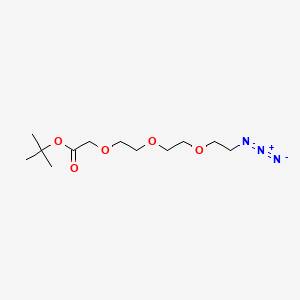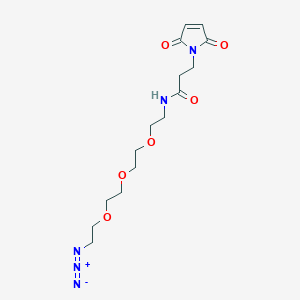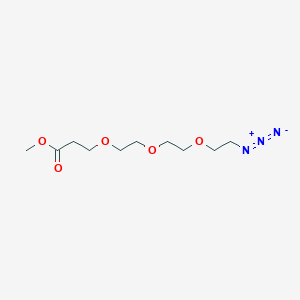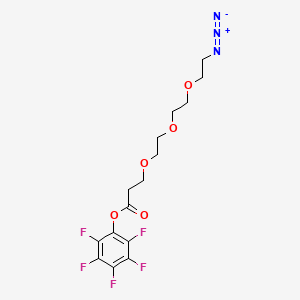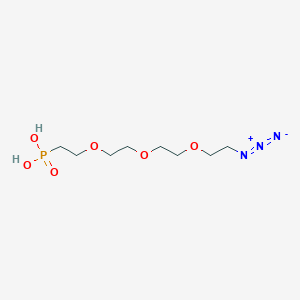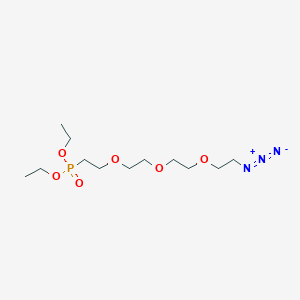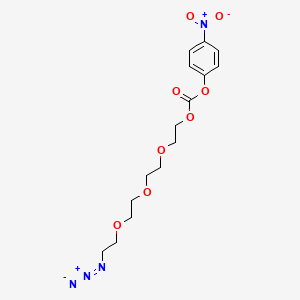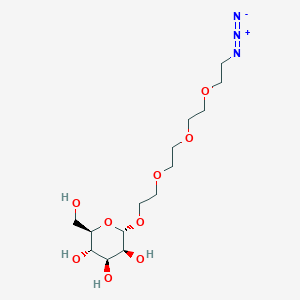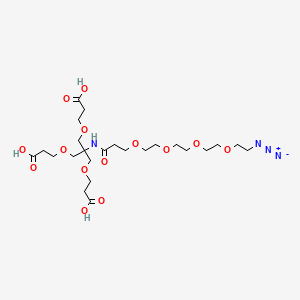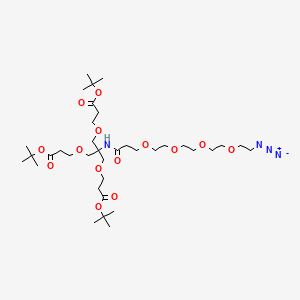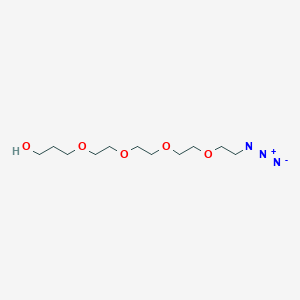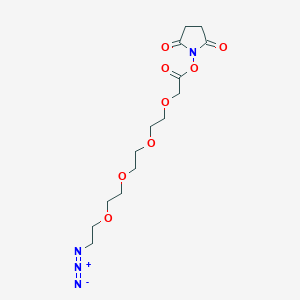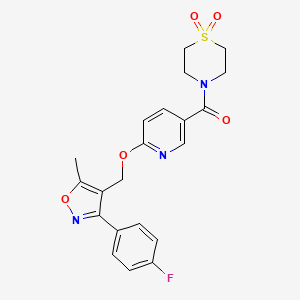
Basmisanil
概述
描述
巴斯米沙尼是一种高度选择性的γ-氨基丁酸A型受体逆向激动剂和负向变构调节剂,该受体包含α5亚基。 它由罗氏公司开发,用于治疗与唐氏综合征和精神分裂症相关的认知障碍 。 由于其高度选择性和有效性,巴斯米沙尼在临床前和早期临床研究中显示出希望 .
作用机制
巴斯米沙尼通过与包含α5亚基的γ-氨基丁酸A型受体结合发挥其作用。这种结合会导致γ-氨基丁酸诱导的电流抑制,从而导致受体活性降低。 该化合物对α5亚基的高度选择性使其能够调节认知功能,而不会引起明显的副作用 .
生化分析
Biochemical Properties
Basmisanil plays a significant role in modulating GABAergic neurotransmission by selectively binding to the α5 subunit-containing GABA_A receptors. This interaction inhibits GABA-induced currents at these receptors, while having minimal effects on other GABA_A receptor subtypes . The compound binds with high affinity (5 nM) to the α5 subunit and exhibits more than 90-fold selectivity over α1, α2, and α3 subunit-containing receptors . This selective inhibition helps in restoring the excitatory/inhibitory balance in the brain, which is crucial for cognitive functions.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in neurons. It modulates cell signaling pathways by inhibiting the GABA_A α5 receptor-mediated currents, which can lead to changes in neuronal excitability and synaptic plasticity . This modulation affects gene expression and cellular metabolism, contributing to improved cognitive functions. In clinical trials, this compound demonstrated functional target engagement in the brain, as evidenced by changes in EEG spectral power .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the α5 subunit of the GABA_A receptors, acting as a negative allosteric modulator . This binding reduces the receptor’s response to GABA, thereby decreasing inhibitory neurotransmission. The compound’s high selectivity ensures that it primarily affects the α5 subunit-containing receptors, minimizing off-target effects. This selective inhibition is crucial for its therapeutic potential in cognitive disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stable pharmacodynamic effects over time. Preclinical studies in rats demonstrated dose-dependent target engagement, with consistent plasma exposure to receptor occupancy relationships . The compound’s stability and degradation were monitored through various assays, ensuring its efficacy over extended periods. Long-term studies indicated that this compound maintained its cognitive-enhancing effects without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, this compound attenuated diazepam-induced spatial learning impairment at estimated receptor occupancies between 30% and 65% . Higher doses improved executive function in non-human primates without causing anxiogenic or proconvulsant effects . At very high doses, potential toxic or adverse effects were observed, emphasizing the importance of dose optimization .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes . The compound’s metabolic flux and metabolite levels were studied to understand its pharmacokinetics and optimize its dosing regimen. These studies ensured that this compound’s metabolites did not accumulate to toxic levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its lipophilic nature facilitates its passage across the blood-brain barrier, allowing it to reach its target receptors in the brain . The compound’s distribution is influenced by its binding affinity to plasma proteins and its ability to localize within specific brain regions .
Subcellular Localization
This compound’s subcellular localization is primarily within the synaptic and extrasynaptic regions of neurons, where the α5 subunit-containing GABA_A receptors are located . The compound’s activity is influenced by its targeting signals and post-translational modifications, which direct it to these specific compartments. This precise localization is essential for its selective modulation of GABAergic neurotransmission .
准备方法
合成路线和反应条件
巴斯米沙尼的合成涉及多个步骤,从关键中间体的制备开始最后一步涉及这些中间体的偶联,形成完整的巴斯米沙尼分子 .
工业生产方法
对于工业生产,巴斯米沙尼以微粉化形式配制,以提高其溶解度和生物利用度。然后将该化合物加工成未包衣的速释片剂,用于临床研究。 一种袋装颗粒制剂已开发用于二期研究,以提高患者依从性和易于给药 .
化学反应分析
反应类型
巴斯米沙尼会经历各种化学反应,包括:
氧化: 巴斯米沙尼在特定条件下可以被氧化形成氧化衍生物。
还原: 该化合物可以被还原形成还原衍生物。
常见试剂和条件
氧化: 可以使用常见的氧化剂,例如过氧化氢或高锰酸钾。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 取代反应通常涉及胺或硫醇等亲核试剂.
形成的主要产物
科学研究应用
相似化合物的比较
类似化合物
独特性
巴斯米沙尼的独特性在于其对γ-氨基丁酸A型受体的α5亚基的高度选择性。 这种选择性使其能够专门针对认知功能,而不影响其他γ-氨基丁酸A型受体亚型,从而降低了与选择性较差的调节剂相关的副作用的风险 .
属性
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGRFBXVSFAGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032402 | |
| Record name | Basmisanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159600-41-5 | |
| Record name | (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basmisanil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Basmisanil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Basmisanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BASMISANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
